5-Chloro-2-thiophenecarboxylic acid

Descripción

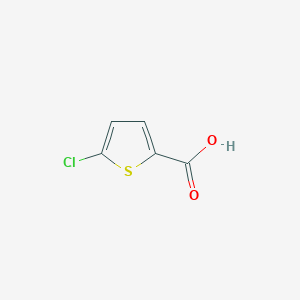

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLSBOVWPHXCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178800 | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24065-33-6 | |

| Record name | 5-Chloro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24065-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024065336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24065-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5SRC3PJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 5 Chlorothiophene 2 Carboxylic Acid

Established Synthetic Routes to 5-Chlorothiophene-2-carboxylic Acid

Several well-documented methods for the synthesis of 5-chlorothiophene-2-carboxylic acid have been established, forming the foundation of its production.

One of the primary methods for preparing 5-chlorothiophene-2-carboxylic acid begins with 2-chlorothiophene (B1346680). chemicalbook.comchemicalbook.com This process involves a two-step sequence: a Friedel-Crafts acylation followed by hydrolysis. chemicalbook.comchemicalbook.com

In the initial step, 2-chlorothiophene undergoes a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). chemicalbook.comgoogle.com This reaction introduces an acyl group onto the thiophene (B33073) ring, yielding 2-trichloroacetyl-5-chlorothiophene. chemicalbook.comgoogle.com The subsequent step involves the hydrolysis of this intermediate, usually with a strong base, to afford the final product, 5-chlorothiophene-2-carboxylic acid. chemicalbook.comgoogle.com While this route is effective, it has been noted that it can generate significant waste, and the cost of trichloroacetyl chloride can be a limiting factor for industrial-scale production. google.com

Table 1: Synthesis via Friedel-Crafts Acylation and Hydrolysis

| Starting Material | Reagents | Intermediate | Product | Reference |

| 2-Chlorothiophene | 1. Trichloroacetyl chloride, AlCl₃2. Liquid alkali | 2-Trichloroacetyl-5-chlorothiophene | 5-Chlorothiophene-2-carboxylic acid | chemicalbook.comgoogle.com |

Another established route utilizes 5-chloro-2-bromothiophene as the starting material. chemicalbook.comchemicalbook.com This method proceeds through the formation of a Grignard reagent, followed by a carbonylation step. chemicalbook.comchemicalbook.com

The synthesis begins with the reaction of 5-chloro-2-bromothiophene with magnesium metal to form the corresponding Grignard reagent. chemicalbook.comgoogle.com This organomagnesium compound is then reacted with carbon dioxide (in the form of dry ice or gaseous CO₂), which inserts a carboxyl group onto the thiophene ring. chemicalbook.comgoogle.com An acidic workup subsequently yields 5-chlorothiophene-2-carboxylic acid. chemicalbook.com A significant drawback of this method is the high cost of the starting material, 5-chloro-2-bromothiophene, and the requirement for anhydrous conditions for the Grignard reagent formation, which can be challenging in large-scale industrial settings. google.com

Table 2: Synthesis via Grignard Reagent and Carbonylation

| Starting Material | Reagents | Key Step | Product | Reference |

| 5-Chloro-2-bromothiophene | 1. Mg2. CO₂3. Acid | Grignard reagent formation | 5-Chlorothiophene-2-carboxylic acid | chemicalbook.comgoogle.com |

The oxidation of 5-chloro-2-acetylthiophene presents a more direct route to 5-chlorothiophene-2-carboxylic acid. chemicalbook.comchemicalbook.com This approach leverages various oxidizing agents to convert the acetyl group into a carboxylic acid.

A common oxidation system employs sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer, such as potassium dihydrogen phosphate (KH₂PO₄), to maintain the optimal pH for the reaction. chemicalbook.comgoogle.com The reaction is typically carried out by dissolving 5-chloro-2-acetylthiophene in a suitable solvent like acetone, followed by the addition of the oxidizing agent and buffer. google.com This method offers the advantage of proceeding under mild conditions. google.com However, the availability and cost of the starting material, 5-chloro-2-acetylthiophene, can be a limiting factor, and the oxidation process can generate chlorine gas as a byproduct, posing safety concerns. google.com Research has shown that this oxidation can yield the product with high purity, for instance, a purity of 99.4% with a yield of 84.9% has been reported. google.com

Table 3: Synthesis via Oxidation of 5-Chloro-2-acetylthiophene

| Starting Material | Oxidizing System | Solvent | Yield | Purity | Reference |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Acetone | 84.9% | 99.4% | google.com |

Advanced and Novel Synthetic Approaches

To overcome the limitations of established routes, researchers have focused on developing more efficient and innovative synthetic strategies.

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid has been developed starting from 2-thiophenecarboxaldehyde. google.comgoogle.com

The use of organolithium reagents provides a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. A method for the synthesis of 5-chlorothiophene-2-carboxylic acid has been developed using n-butyllithium (n-BuLi) for directed ortho-metalation. google.com

In this approach, 2-chlorothiophene is treated with n-butyllithium at low temperatures (≤ -30 °C). google.com The n-butyllithium acts as a strong base, selectively removing a proton from the 5-position of the thiophene ring, a process known as directed ortho-metalation. The resulting organolithium intermediate is then quenched with carbon dioxide to introduce the carboxylic acid group, affording 5-chlorothiophene-2-carboxylic acid. google.com This method offers high selectivity and avoids the formation of polychlorinated byproducts that can occur in other chlorination-based routes. google.com Another reported method uses lithium diisopropylamide (LDA) as the strong base in anhydrous tetrahydrofuran (B95107), followed by the introduction of carbon dioxide gas at low temperatures. google.com However, this route requires strict anhydrous and anaerobic conditions, and the use of flammable LDA presents operational risks. google.com

Optimization of Synthetic Parameters and Reaction Conditions

The successful synthesis of 5-chlorothiophene-2-carboxylic acid hinges on the careful control of various reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Impact of Temperature and Pressure on Reaction Yield and Selectivity

Temperature and pressure are critical variables that can significantly influence the outcome of the synthesis. The carboxylation of 2-chlorothiophene, a common route to 5-chlorothiophene-2-carboxylic acid, is particularly sensitive to these parameters. For example, the reaction of 2-chlorothiophene with carbon dioxide in the presence of a strong base like n-butyllithium is typically conducted at low temperatures, often around -70°C, to ensure high selectivity and prevent unwanted side reactions.

Table 1: Illustrative Impact of Temperature on the Synthesis of 5-Chlorothiophene-2-carboxylic Acid

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| -78 | 2 | 85 | 98 |

| -50 | 2 | 70 | 90 |

| -20 | 2 | 55 | 80 |

| 0 | 2 | 40 | 65 |

Note: This table is generated for illustrative purposes based on general chemical principles and may not represent data from a specific study.

Role of Solvents and Reagents in Synthetic Pathways

The choice of solvents and reagents is paramount in directing the synthetic pathway towards the efficient formation of 5-chlorothiophene-2-carboxylic acid. In the lithiation and subsequent carboxylation of 2-chlorothiophene, the solvent plays a crucial role in stabilizing the intermediate organolithium species. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are commonly employed for this purpose. The polarity and coordinating ability of the solvent can affect the reactivity of the organolithium reagent and, consequently, the efficiency of the carboxylation step.

The selection of the carboxylating agent is also critical. While carbon dioxide is the most common and economical choice, other reagents can be used. The purity and dryness of the reagents and solvents are essential to prevent quenching of the highly reactive organolithium intermediate, which would lead to a lower yield.

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity of 5-chlorothiophene-2-carboxylic acid requires meticulous purification and isolation procedures. Following the quenching of the reaction, the initial workup typically involves an acid-base extraction. The crude product, being a carboxylic acid, can be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer precipitates the desired product.

For obtaining high-purity material, recrystallization is a widely used technique. The choice of solvent for recrystallization is critical and is determined by the solubility profile of 5-chlorothiophene-2-carboxylic acid and its impurities. Solvents in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures are ideal. Common recrystallization solvents include water, ethanol, or mixtures of organic solvents. Further purification, if necessary, can be achieved through techniques like column chromatography. The final product is typically characterized by analytical methods such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Iii. Chemical Reactivity and Derivatization of 5 Chlorothiophene 2 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in 5-chlorothiophene-2-carboxylic acid is the primary site for a variety of chemical modifications, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification and Amidation Reactions

Esterification of 5-chlorothiophene-2-carboxylic acid can be achieved under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comsigmaaldrich.com For instance, the reaction with methanol (B129727) in the presence of a strong acid like sulfuric acid yields methyl-5-chlorothiophene-2-carboxylate. This transformation is an equilibrium process. masterorganicchemistry.com A high-performance liquid chromatography (HPLC) method has been developed to separate the esterification product, methyl-5-chlorothiophene-2-carboxylate (MCTC), from related substances. researchgate.net

Amidation reactions transform the carboxylic acid into an amide. This is a critical step in the synthesis of pharmaceuticals like rivaroxaban. chemicalbook.comgoogleapis.com The direct reaction of 5-chlorothiophene-2-carboxylic acid with an amine is generally not efficient and requires activation of the carboxylic acid. nih.gov One method involves a one-pot process where the carboxylic acid is reacted with a sulfonylating agent to form a sulfonyl ester intermediate, which then readily reacts with an amine to form the amide. googleapis.com Another approach involves the in-situ generation of reactive phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, facilitating its conversion to an amide at room temperature. nih.gov These methods provide efficient pathways to a wide range of amides, including those with biological significance. nih.govebi.ac.uk

Table 1: Examples of Esterification and Amidation Products

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Methanol, H₂SO₄ | Methyl-5-chlorothiophene-2-carboxylate | Esterification |

| 5-Chlorothiophene-2-carboxylic acid | 1. Methanesulfonyl chloride, 1-Methylimidazole 2. 4-[4-[5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl] morpholine-3-one | Rivaroxaban | Amidation |

Formation of Acid Chlorides and Anhydrides

For many synthetic applications, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride. 5-Chlorothiophene-2-carbonyl chloride is a key intermediate, often used in acylation reactions. chemicalbook.comguidechem.com The most common method for its synthesis is the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂). nbinno.comgoogle.com This reaction is typically performed in a nonpolar solvent like carbon tetrachloride under an inert atmosphere to prevent hydrolysis. nbinno.comgoogle.com The process involves adding the carboxylic acid to a solution of thionyl chloride, followed by heating under reflux. google.com The resulting acid chloride can then be purified by reduced pressure distillation. google.com

While the direct synthesis of 5-chlorothiophene-2-carboxylic anhydride (B1165640) is less commonly described in detail, anhydrides are generally formed by the dehydration of two carboxylic acid molecules or by reacting a carboxylic acid with an acid chloride. Theoretical studies on the cross-coupling of phenylboronic acid with acetic anhydride, which serves as a model for Suzuki reactions, have been conducted using DFT calculations. researchgate.net

Table 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

| Starting Material | Reagent | Solvent | Key Conditions | Product |

|---|

Decarboxylation Studies and Thiophene (B33073) Ring Stability

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). khanacademy.org The thermal stability of carboxylic acids varies, with some requiring high temperatures to decarboxylate. youtube.com Aromatic carboxylic acids, like benzoic acid, are relatively stable and only decarboxylate at temperatures above 400°C, often with a catalyst. youtube.com The stability of the thiophene ring under decarboxylation conditions is an important consideration. While specific studies on the decarboxylation of 5-chlorothiophene-2-carboxylic acid are not extensively detailed in the provided results, the general principles of decarboxylation suggest that harsh conditions would be required. khanacademy.orgyoutube.com The reaction often proceeds more readily if there is a beta-keto group or if the resulting carbanion is stabilized. khanacademy.org

Thiophene Ring Functionalization and Substitution Chemistry

The thiophene ring in 5-chlorothiophene-2-carboxylic acid is an aromatic system and can undergo various substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution typically occurs at the 2-position. pearson.com In 5-chlorothiophene-2-carboxylic acid, the 2-position is already substituted. The directing effects of the existing substituents—the chloro group (ortho, para-directing and deactivating) and the carboxylic acid group (meta-directing and deactivating)—will influence the position of any further electrophilic attack. mnstate.edu Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. libretexts.orgmasterorganicchemistry.com For thiophene itself, these reactions often occur under mild conditions. pearson.com However, the deactivating nature of both the chlorine and carboxylic acid groups on the ring in 5-chlorothiophene-2-carboxylic acid would likely necessitate stronger conditions for further substitution.

Halogen Exchange Reactions and Palladium-Catalyzed Cross-Coupling

The chlorine atom on the thiophene ring can be replaced through various reactions, notably palladium-catalyzed cross-coupling reactions. uwindsor.cajcu.edu.au These reactions are powerful tools for forming carbon-carbon bonds. uwindsor.ca The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. uwindsor.canih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled their effective use in these couplings. uwindsor.ca

For example, 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) have been successfully used in Suzuki-Miyaura reactions with various arylboronic acids, catalyzed by a novel palladium(II) complex, to synthesize 2-aryl and 2,5-diarylthiophene derivatives. bohrium.com This indicates that the halogen on the 5-chlorothiophene-2-carboxylic acid could potentially be replaced by an aryl or other organic group via a similar palladium-catalyzed process. These reactions typically involve a palladium catalyst, a base, and an appropriate solvent. bohrium.com The mechanism generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Chlorothiophene-2-carboxylic acid |

| Methyl-5-chlorothiophene-2-carboxylate |

| 5-Chlorothiophene-2-carbonyl chloride |

| 5-chlorothiophene-2-carboxylic anhydride |

| Rivaroxaban |

| Thionyl chloride |

| Sulfuric acid |

| Methanol |

| N-chlorophthalimide |

| Triphenylphosphine |

| 4-[4-[5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl] morpholine-3-one |

| Methanesulfonyl chloride |

| 1-Methylimidazole |

| Phenylboronic acid |

| Acetic anhydride |

| Benzoic acid |

| 2-bromothiophene |

| 2,5-dibromothiophene |

| 2-arylthiophene |

| 2,5-diarylthiophene |

Regioselective Functionalization Strategies

The functionalization of the thiophene ring in 5-chlorothiophene-2-carboxylic acid is governed by the directing effects of the existing substituents. The carboxylic acid group at the C2 position is a meta-directing deactivator for electrophilic aromatic substitution, while the chlorine atom at the C5 position is an ortho-, para-directing deactivator. The positions available for substitution are C3 and C4.

Given the electronic properties of the substituents, electrophilic attack is most likely to occur at the C4 position. The C3 position is sterically hindered by the adjacent carboxylic acid group and electronically deactivated by both substituents. Therefore, regioselective functionalization strategies typically target the C4 position.

One notable regioselective reaction is the synthesis of 5-chlorothiophene-2-carboxylic acid itself through the lithiation of 2-chlorothiophene (B1346680). The deprotonation occurs selectively at the C5 position, followed by carboxylation with carbon dioxide. google.com This highlights the high reactivity of the C5 position towards strong bases.

While specific, extensively documented examples of regioselective electrophilic substitution on 5-chlorothiophene-2-carboxylic acid are not abundant in readily available literature, general principles of aromatic chemistry suggest that reactions like nitration, halogenation, and Friedel-Crafts acylation would predominantly yield the 4-substituted product. For instance, the nitration of similar thiophene derivatives often proceeds with high regioselectivity. nih.gov Similarly, regioselective acylation has been observed in various aromatic compounds, often influenced by the catalyst and reaction conditions. rsc.org

Synthesis of Hydrazide Derivatives for Further Chemical Modification

The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is a versatile handle for further chemical modification. One common derivatization is the formation of hydrazides, which are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and other functional molecules.

The synthesis of 5-chlorothiophene-2-carboxylic acid hydrazide can be achieved through the reaction of the corresponding carboxylic acid with hydrazine (B178648) hydrate. A general and efficient method for the synthesis of thiophenecarbohydrazides involves the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCCI), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with hydrazine. hhu.de This method generally provides high yields and purity under mild conditions. hhu.de

The resulting 5-chlorothiophene-2-carboxylic acid hydrazide is a stable, solid compound. sigmaaldrich.com This hydrazide derivative serves as a key building block for more complex molecules, including those with potential pharmaceutical applications. ebi.ac.ukprasannabiomolecules.in

| Property | Value | Source(s) |

| IUPAC Name | 5-chlorothiophene-2-carbohydrazide | sigmaaldrich.com |

| CAS Number | 351983-31-8 | sigmaaldrich.com |

| Molecular Formula | C₅H₅ClN₂OS | sigmaaldrich.com |

| Molecular Weight | 176.62 g/mol | sigmaaldrich.com |

| Melting Point | 146-150 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Iv. Spectroscopic and Computational Analysis of 5 Chlorothiophene 2 Carboxylic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) and Experimental Assignments.researchgate.netiosrjournals.org

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 5-Chlorothiophene-2-carboxylic acid.

In a detailed study, the FT-IR and FT-Raman spectra of 5-Chlorothiophene-2-carboxylic acid were recorded and analyzed. researchgate.net The FT-IR spectrum was obtained using a Bruker Tensor 27 spectrometer, while the FT-Raman spectrum was recorded with a Bruker RFS 27 spectrometer, utilizing a Nd:YAG laser at 1064 nm. researchgate.net The experimental data from both techniques were found to be in good agreement with theoretical data computed using density functional theory (DFT). researchgate.net

Key vibrational assignments for the thiophene (B33073) ring and its substituents have been identified. The characteristic C-H stretching vibrations of the heteroaromatic ring are observed in the region of 3100-3000 cm⁻¹. iosrjournals.org Specifically for 2-thiophene carboxylic acid, these bands appear in the 3113-3083 cm⁻¹ range in the experimental spectra. iosrjournals.org The aromatic ring stretching vibrations are typically found between 1600-1350 cm⁻¹. iosrjournals.org For 2-substituted thiophenes, these are expected at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org In the case of 2-thiophene carboxylic acid, C-C stretching vibrations are assigned to bands at 1528 cm⁻¹ in the FT-IR spectrum and 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org The C-S stretching vibration within the thiophene ring has been theoretically identified at 852 and 649 cm⁻¹, with an experimental observation at 647 cm⁻¹ in FT-IR and 637 cm⁻¹ in FT-Raman. iosrjournals.org

The table below summarizes some of the key experimental vibrational frequencies observed for thiophene derivatives.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C-H Stretching | 3113-3083 | 3113-3083 |

| C-C Stretching | 1528, 1352 | 1530, 1413, 1354 |

| C-S Stretching | 647 | 637 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR).chemicalbook.comprinceton.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of 5-Chlorothiophene-2-carboxylic acid, providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 5-Chlorothiophene-2-carboxylic acid provides distinct signals for the protons on the thiophene ring. chemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a downfield chemical shift, generally between 10 and 13 ppm, due to its acidic nature. princeton.edu

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carboxyl carbon (–COOH) is characteristically observed in the downfield region of the spectrum, typically between 165 and 185 ppm. princeton.edu The carbon atoms of the thiophene ring exhibit signals at chemical shifts influenced by the attached chlorine and carboxylic acid substituents.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis.nih.gov

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of 5-Chlorothiophene-2-carboxylic acid and to study its fragmentation pattern, which aids in structural confirmation. The nominal molecular weight of 5-Chlorothiophene-2-carboxylic acid is 162.59 g/mol . nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern is expected for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of 5-Chlorothiophene-2-carboxylic acid under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (–COOH) or the chlorine atom. Analysis of the resulting fragment ions helps to piece together the molecular structure. For instance, a prominent peak might be observed at m/z 145, corresponding to the loss of a hydroxyl radical (•OH) from the carboxylic acid group. nih.gov

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides insights into the electronic transitions within the 5-Chlorothiophene-2-carboxylic acid molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophoric system, which in this case is the substituted thiophene ring.

The electronic properties and transitions can be further understood through computational methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the electronic absorption spectra and help in assigning the observed transitions, such as n → π* or π → π* transitions, which are common in molecules with heteroatoms and conjugated systems.

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies.researchgate.netresearchgate.netresearchgate.netmdpi.com

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure and properties of molecules like 5-Chlorothiophene-2-carboxylic acid. researchgate.netresearchgate.netmdpi.com DFT calculations allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which can be compared with experimental data to provide a deeper understanding of the molecule. researchgate.net

Geometry Optimization and Molecular Structure Prediction.researchgate.netresearchgate.net

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy structure. researchgate.net For 5-Chlorothiophene-2-carboxylic acid, DFT calculations, often using a basis set such as B3LYP/6-31++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

These theoretical calculations provide a three-dimensional model of the molecule that is in close agreement with experimental structures determined by methods like X-ray crystallography. The optimized geometry is crucial for subsequent calculations of other properties.

Vibrational Frequency Calculations and Comparison with Experimental Data.iosrjournals.org

DFT calculations are also used to compute the vibrational frequencies of the molecule. iosrjournals.org These calculated frequencies correspond to the normal modes of vibration. A comparison between the calculated vibrational spectrum and the experimental FT-IR and FT-Raman spectra is a critical step in the analysis. iosrjournals.org

Often, the calculated frequencies are scaled by a factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental values. The potential energy distribution (PED) analysis, derived from the calculations, helps in making unambiguous assignments of the observed vibrational bands to specific modes of atomic motion within the molecule. iosrjournals.org This combined experimental and theoretical approach provides a robust and detailed understanding of the vibrational properties of 5-Chlorothiophene-2-carboxylic acid.

The table below presents a comparison of selected experimental and calculated vibrational frequencies for a related compound, 2-thiophene carboxylic acid, illustrating the typical agreement achieved.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| C-C Stretching | 1528 | 1530 | 1526 |

| C-C Stretching | - | 1413 | 1410 |

| C-C Stretching | 1352 | 1354 | 1356 |

| C-S Stretching | 647 | 637 | 649 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

Computational studies, often using DFT with basis sets like B3LYP/6-311G(d,p), are performed to calculate these energy levels. mdpi.comnih.gov For thiophene derivatives, the HOMO is typically characterized by electron density distributed across the thiophene ring, while the LUMO's density may shift towards an acceptor group. e3s-conferences.org This distribution influences the molecule's interaction with other chemical species.

Table 1: Calculated Quantum Chemical Parameters for Thiophene Carboxylic Acid Derivatives This table presents data for related thiourea (B124793) derivatives of 2-thiophene carboxylic acid to illustrate the typical range of values obtained through DFT calculations. The specific values for 5-Chlorothiophene-2-carboxylic acid may vary.

| Parameter | 1-Cl Derivative | 2-Br Derivative | 5-CH3 Derivative |

| E_HOMO (eV) | -6.89 | -6.83 | -6.44 |

| E_LUMO (eV) | -2.63 | -2.64 | -2.13 |

| Energy Gap (ΔE) (eV) | 4.26 | 4.19 | 4.31 |

| Electronegativity (χ) | 4.76 | 4.73 | 4.28 |

| Chemical Hardness (η) | 2.13 | 2.09 | 2.15 |

| Electrophilicity (ω) | 5.32 | 5.36 | 4.26 |

| Data sourced from a study on 2-thiophene carboxylic acid thiourea derivatives. mdpi.comresearchgate.net |

Calculation of Spectroscopic Parameters and Theoretical Predictions

Computational methods are extensively used to predict vibrational spectra (FT-IR and Raman) and compare them with experimental data. mdpi.com This comparative analysis helps in the accurate assignment of vibrational modes and confirms the optimized molecular structure. nih.gov DFT calculations, particularly with the B3LYP functional, have proven effective in providing vibrational frequencies that align well with experimental findings after applying a scaling factor to account for systematic errors. mdpi.com

For thiophene-based compounds, characteristic vibrational bands include C-H stretching, C=O stretching of the carboxylic acid group, and C-S stretching within the thiophene ring. mdpi.com In a comprehensive study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to calculate vibrational frequencies, which aids in structural confirmation. nih.gov Similarly, experimental FT-IR spectra for thioureide derivatives of 2-thiophene carboxylic acid have been successfully matched with spectra simulated using DFT. mdpi.com

While a detailed vibrational analysis table for 5-Chlorothiophene-2-carboxylic acid is not provided in the search results, the methodology is well-established. Researchers would typically record the experimental FT-IR and Raman spectra and then perform DFT calculations to obtain a theoretical spectrum. nih.govchemicalbook.com By comparing the calculated and experimental wavenumbers, a detailed assignment of the fundamental vibrational modes can be achieved, providing confidence in the molecule's computed geometry.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Thiophene Derivative This table is a representative example of how theoretical and experimental data are compared. The assignments are based on typical vibrational modes for such structures.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| O-H Stretch | ~3100 | ~3090 |

| C=O Stretch | ~1700 | ~1690 |

| C=C Ring Stretch | ~1550 | ~1545 |

| C-H in-plane bend | ~1250 | ~1240 |

| C-S Stretch | ~850 | ~845 |

| Frequencies are approximate and based on general values for thiophene carboxylic acids. |

Hyperpolarizability and Non-Linear Optical Activity Studies

Non-linear optical (NLO) materials have garnered significant interest due to their potential in advanced technologies like optical switching and data processing. ijrar.orgrsc.org The NLO response of a molecule is primarily described by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation (SHG). researchgate.netresearchgate.net

Computational DFT methods are employed to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of molecules. ijrar.org Molecules with large hyperpolarizability values typically possess a push-pull electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which enhances the NLO response. rsc.org

Studies on various organic molecules, including thiophene derivatives, have shown that they can exhibit significant NLO properties. researchgate.net The calculated first-order hyperpolarizability value can suggest a material's potential for NLO applications. For instance, a study on 2-amino-5-chlorobenzophenone (B30270) indicated its potential for SHG based on its computed hyperpolarizability. The magnitude of the total first hyperpolarizability (β_tot) is a key parameter. A high value, often compared to a standard material like urea, suggests that the compound could be a promising candidate for NLO devices.

Table 3: Calculated Non-Linear Optical (NLO) Properties This table provides an example of calculated NLO parameters for a molecule studied for its NLO potential. Values for 5-Chlorothiophene-2-carboxylic acid would be determined using similar computational methods.

| Parameter | Calculated Value (esu) |

| Dipole Moment (μ) | Varies by molecule |

| Mean Polarizability (α) | ~6.48 x 10⁻²⁴ (example value) researchgate.net |

| First-Order Hyperpolarizability (β_tot) | ~3.8 x 10⁻²⁹ (example value) researchgate.net |

| esu = electrostatic unit. Values are illustrative based on reported data for other organic molecules. researchgate.net |

V. Advanced Applications of 5 Chlorothiophene 2 Carboxylic Acid in Medicinal Chemistry

Role as a Precursor in Anticoagulant Drug Synthesis (e.g., Rivaroxaban)

One of the most significant applications of 5-chlorothiophene-2-carboxylic acid is its role as a key intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. chemicalbook.comvandvpharma.comnbinno.com Rivaroxaban is an orally administered anticoagulant medication used for the prevention and treatment of various thromboembolic disorders. googleapis.com The synthesis of Rivaroxaban involves the coupling of 5-chlorothiophene-2-carboxylic acid, or its more reactive acyl chloride derivative (5-chlorothiophene-2-carbonyl chloride), with the amine-containing oxazolidinone core of the drug. nih.govgoogleapis.comchemicalbook.com

Several synthetic strategies have been developed to produce Rivaroxaban, many of which utilize 5-chlorothiophene-2-carboxylic acid. One common approach involves the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride. nih.gov This activated intermediate is then reacted with 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one to form the final amide bond of Rivaroxaban. googleapis.com Alternative "one-pot" procedures have also been developed, where 5-chlorothiophene-2-carboxylic acid is reacted with a sulfonylating agent to form a sulfonyl ester intermediate, which then condenses with the oxazolidinone moiety to yield Rivaroxaban with high purity and yield. googleapis.com

The thiophene (B33073) moiety, introduced via 5-chlorothiophene-2-carboxylic acid, plays a crucial role in the pharmacological activity of Rivaroxaban. It is believed that the structural characteristics imparted by this chlorinated thiophene derivative contribute to the efficiency and selectivity of Rivaroxaban as an anticoagulant.

The core structure of Rivaroxaban, featuring the 5-chlorothiophene-2-carboxamide (B31849) moiety, has been the subject of extensive structure-activity relationship (SAR) studies to understand the key interactions with the Factor Xa active site and to explore potential improvements in potency and selectivity. The thiophene ring, in particular, has been a focal point for modification.

Research into analogs of Rivaroxaban has demonstrated the importance of the thiophene scaffold. For instance, the introduction of hydrophilic substituents at the C-4 or C-5 positions of the thiophene ring in related non-amidine Factor Xa inhibitors led to compounds with low nanomolar potency. nih.gov This suggests that modifications to the thiophene ring of Rivaroxaban could modulate its physicochemical properties and biological activity.

The development of new synthetic methodologies, such as the Goldberg coupling reaction, has facilitated the efficient production of Rivaroxaban and its analogs, allowing for broader exploration of the SAR. nih.gov These studies are crucial for designing next-generation anticoagulants with potentially improved therapeutic profiles.

The success of the thiophene scaffold in Rivaroxaban has spurred further research into optimizing this and related heterocyclic scaffolds for the inhibition of other coagulation enzymes, such as thrombin. The goal is to develop novel anticoagulants, including dual inhibitors that can target both Factor Xa and thrombin.

A study focused on the development of dual thrombin and Factor Xa inhibitors identified a compound, SAR107375, which incorporates a 5-chlorothiophene-2-carboxylic acid-derived moiety. ebi.ac.uk This compound emerged from a rational optimization process and demonstrated potent and selective dual inhibitory activity. ebi.ac.uk

Furthermore, research on other scaffolds, such as tetrahydroisoquinoline, has provided insights into the importance of scaffold flexibility for achieving high selectivity for Factor Xa over other proteases like thrombin. nih.gov While not directly involving 5-chlorothiophene-2-carboxylic acid, these studies inform the broader principles of designing selective coagulation factor inhibitors, where thiophene-containing structures remain a valuable component. The strategic replacement of certain structural elements, a technique known as scaffold hopping, has also been employed to move from a thiophene-based scaffold to other heterocyclic systems like quinazolinones, leading to the discovery of novel allosteric inhibitors of other enzymes. nih.gov

Development of Novel Therapeutic Agents

Beyond its established role in anticoagulant synthesis, 5-chlorothiophene-2-carboxylic acid and its derivatives are being explored for the development of a wide range of other therapeutic agents. The thiophene ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov

Thiophene derivatives are known to possess anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as key examples. nih.gov This has led to research into new thiophene-based compounds, including those derived from 5-chlorothiophene-2-carboxylic acid, as potential anti-inflammatory agents. chemimpex.comnbinno.com

Studies have shown that the presence of a carboxylic acid group, among other functional groups, on a thiophene ring is important for anti-inflammatory activity, particularly for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov For instance, a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were synthesized and showed in-vivo anti-inflammatory activity. jpsbr.org While not directly using 5-chlorothiophene-2-carboxylic acid, this research highlights the potential of substituted thiophene carboxylates in this therapeutic area.

The general strategy often involves molecular hybridization, combining the thiophene moiety with other pharmacologically active scaffolds. For example, the combination of an indole (B1671886) ring with an imidazole[2,1-b]thiazole has shown promise for potent anti-inflammatory effects. nih.gov This approach could be adapted to incorporate the 5-chlorothiophene-2-carboxylic acid scaffold to generate novel anti-inflammatory drug candidates.

The thiophene nucleus is a constituent of many compounds with demonstrated antimicrobial activity. nih.gov Consequently, derivatives of 5-chlorothiophene-2-carboxylic acid are being investigated as potential antimicrobial agents. chemimpex.com

Research has shown that various thiophene-based compounds, including those with carboxylic acid functionalities, exhibit activity against drug-resistant bacteria. nih.gov For example, a study on thiophene-2-carboxamide derivatives revealed that some compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study focusing on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also reported potent antimicrobial activity. nih.gov

These findings suggest that the 5-chlorothiophene-2-carboxylic acid scaffold could be a valuable starting point for the design and synthesis of new antimicrobial drugs to combat the growing threat of antibiotic resistance.

The versatility of the 5-chlorothiophene-2-carboxylic acid scaffold extends to the field of oncology. nbinno.com Phytochemicals containing various heterocyclic rings have shown promise as anticancer agents, and synthetic compounds incorporating the thiophene ring are being actively researched. nih.gov

While direct studies on the anticancer activity of 5-chlorothiophene-2-carboxylic acid itself are limited in the provided context, the broader class of thiophene derivatives has been investigated. For example, thiophene-2-carboxamide has been identified as a lead compound for drug discovery in this area. nih.gov

A key target in modern cancer therapy is the family of protein kinases, and the development of kinase inhibitors is a major focus of research. The structural features of 5-chlorothiophene-2-carboxylic acid make it a suitable scaffold for the design of such inhibitors. The ability to functionalize both the carboxylic acid group and the thiophene ring allows for the creation of diverse libraries of compounds for screening against various kinase targets.

Investigation of Other Biological Activities and Pharmacological Profiles

Beyond its foundational use as a chemical building block, 5-Chlorothiophene-2-carboxylic acid and its derivatives have been the subject of investigations into a variety of biological activities and pharmacological profiles. A primary area of its application is in the synthesis of anticoagulants. vandvpharma.com It is a crucial intermediate in the manufacturing of Rivaroxaban, a widely used oral anticoagulant that functions by directly inhibiting Factor Xa. vandvpharma.comsigmaaldrich.comchemicalbook.com

Research has also focused on creating derivatives with dual inhibitory functions. One such derivative, 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide, has been identified as a potent and selective dual inhibitor of both thrombin and Factor Xa. acs.org This compound demonstrated significant in vivo activity in a rat model of venous thrombosis. acs.org

The thiophene nucleus is a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological importance, including antimicrobial, antioxidant, antiviral, anti-inflammatory, and antitumor activities. researchgate.net Specifically, derivatives of thiophene-2-carboxamide have been synthesized and evaluated for their antibacterial and antioxidant properties. nih.gov For instance, certain amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity, while others displayed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the broader class of chlorothiophene carboxylic acids has been explored for other therapeutic areas; for example, metal complexes of the related 3-chlorothiophene-2-carboxylic acid have been synthesized and assessed for their anticancer activities against several human cancer cell lines. mdpi.com

Peptide Derivatives and Conjugates in Drug Design

The integration of 5-chlorothiophene-2-carboxylic acid into peptide structures represents an innovative strategy in drug design. This approach creates hybrid molecules, or conjugates, that combine the structural features of the thiophene moiety with amino acids or peptides. researchgate.netresearchgate.net This can lead to novel therapeutic candidates with unique biological properties.

A recent study focused on the design and synthesis of a new series of dipeptide derivatives conjugated with 5-chlorothiophene-2-carboxylic acid. researchgate.netresearchgate.net These heterocyclic-peptide hybrids were developed to explore their potential as antimicrobial agents. researchgate.net

The synthesis of these peptide-thiophene hybrids was efficiently carried out using solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net SPPS is a cornerstone technique in peptide chemistry where a peptide chain is incrementally built on an insoluble polymer support resin. core.ac.ukwalshmedicalmedia.com The general process involves anchoring the C-terminal amino acid to the resin, followed by sequential cycles of deprotection of the N-terminus and coupling of the next protected amino acid until the desired peptide sequence is complete. core.ac.uk

In the synthesis of 5-chlorothiophene-2-carboxylic acid-peptide conjugates, the thiophene moiety is coupled to the N-terminus of the resin-bound dipeptide. researchgate.net This specific application highlights the versatility of SPPS to incorporate non-standard chemical groups, like the 5-chlorothiophene-2-carbonyl group, into a peptide sequence, enabling the creation of diverse molecular structures for biological screening. researchgate.netresearchgate.net

Following their synthesis, the novel dipeptide derivatives conjugated with 5-chlorothiophene-2-carboxylic acid underwent in vitro biological evaluation to determine their antimicrobial activity. researchgate.netresearchgate.net The compounds were tested against a panel of pathogenic bacteria and fungi. researchgate.net

The antibacterial screening was performed against two Gram-positive bacteria, Streptococcus pyogenes and Staphylococcus aureus, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net Several of the synthesized analogs demonstrated good antibacterial activity. researchgate.net Notably, the Thiophene-Tyr-Arg-OH derivative showed excellent activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL, which compares favorably to the standard drug ampicillin. researchgate.netresearchgate.net

The antifungal activity of the peptide-thiophene hybrids was evaluated against Aspergillus niger and Candida albicans. researchgate.netresearchgate.net The results indicated that the screened analogs also possessed good antifungal activity against these fungal strains. researchgate.net

The detailed findings from the antimicrobial evaluations are presented in the tables below.

Table 1: Antibacterial Activity of 5-Chlorothiophene-2-carboxylic Acid-Dipeptide Conjugates (MIC µg/mL)

| Compound | S. pyogenes (MTCC 442) | S. aureus (MTCC 96) | E. coli (MTCC 443) | P. aeruginosa (MTCC 424) |

|---|---|---|---|---|

| Thiophene-Tyr-Arg-OH | 25 | 20 | 15 | 30 |

| Ampicillin (Standard) | 10 | 12.5 | 25 | 100 |

Data sourced from a study on dipeptide derivatives containing a guanidine (B92328) moiety. researchgate.net

Vi. Applications in Materials Science and Advanced Technology

Synthesis of Conductive Polymers and Organic Electronics

The thiophene (B33073) ring is a fundamental unit in many conductive polymers, which are prized for their unique combination of plastic-like mechanical properties and metal-like electrical conductivity. 5-Chlorothiophene-2-carboxylic acid is explored as a monomer for the creation of such polymers. researchgate.net The presence of the chlorine atom and the carboxylic acid group can be used to tune the polymer's properties, such as its solubility, bandgap, and charge transport characteristics. These tailored polymers are integral to the advancement of organic electronics.

Organic Thin-Film Transistors (OTFTs) are a key component of flexible, large-area, and low-cost electronics like flexible displays, RFID tags, and sensors. Thiophene-based polymers, known as polythiophenes, are among the most promising semiconductor materials for these devices. nih.gov While direct polymerization of 5-chlorothiophene-2-carboxylic acid for OTFTs is not widely documented in dedicated studies, its derivatives are central to the synthesis of high-performance polythiophenes. The functional groups allow for controlled polymerization, influencing the polymer's self-assembly and the formation of highly ordered thin films, which is critical for efficient charge transport. nih.govresearchgate.net Researchers have developed various polythiophene derivatives that exhibit excellent air stability and high field-effect mobilities, making the concept of low-cost polymer transistor circuits a commercial reality. nih.gov

Table 1: Performance of High-Performance Polythiophene-based OTFTs

| Polymer Type | Field-Effect Mobility (cm²/V·s) | Current Modulation (On/Off Ratio) | Fabrication Condition |

| PQTs | up to 0.14 | > 10⁷ | Fabricated in air |

| P3HT-based | 9.7 (with ion-gel dielectric) | Not specified | Inkjet-printed |

This table presents data on high-performance polythiophenes to illustrate the capabilities of this class of materials, for which 5-chlorothiophene-2-carboxylic acid can serve as a building block. nih.govresearchgate.net

Furthermore, the potential for creating conductive polymers from this compound extends to the field of chemical sensors. researchgate.net The conductivity of these polymers can be modulated by their interaction with specific analytes, forming the basis for a detectable sensing signal.

Development of Dyes and Pigments

5-Chlorothiophene-2-carboxylic acid is also employed in the synthesis of specialized dyes and pigments. researchgate.net The thiophene ring is a known chromophore that can be incorporated into larger conjugated systems to create colored compounds. The functional groups on the molecule allow for its integration into various dye structures, and the chlorine atom can influence the final color and properties like lightfastness and thermal stability.

Advanced Materials with Optoelectronic Properties

The optoelectronic properties of materials, which govern their interaction with light and electric fields, can be precisely engineered by incorporating structures derived from 5-chlorothiophene-2-carboxylic acid. This leads to applications in devices that convert electricity to light (like LEDs) or light to electricity (like photodetectors and solar cells).

A significant application of 5-chlorothiophene-2-carboxylic acid in materials science is its use as a ligand in the synthesis of metal complexes, particularly with ruthenium(II). researchgate.netchemicalbook.com Researchers have successfully synthesized and characterized new mono- and binuclear ruthenium(II) complexes using this compound, referred to as 5TPC in their study. researchgate.net

In this research, three new ruthenium complexes were synthesized and their structures were confirmed using various spectroscopic techniques and computational analysis. researchgate.net The study found that the 5-chlorothiophene-2-carboxylic acid ligand coordinates with the ruthenium(II) center through the carboxylate oxygen atom. researchgate.net

These metal complexes exhibit notable thermal stability, with decomposition temperatures ranging from 180°C to 200°C, which makes them suitable for the fabrication processes of optoelectronic devices. researchgate.net Photophysical and electrochemical studies, supported by Density Functional Theory (DFT) calculations, provide insight into their electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for predicting and understanding their optoelectronic behavior. researchgate.net

Table 2: Characterization Data for Ruthenium(II) Complexes with 5-Chlorothiophene-2-carboxylic Acid Ligand

| Complex | Key IR Stretching Vibration (νCOO⁻ asym, cm⁻¹) | Key IR Stretching Vibration (νCOO⁻ sym, cm⁻¹) | Thermal Decomposition Temperature (°C) |

| Complex I | 1629 | 1380 | 185 |

| Complex II | 1625 | 1373 | 180 |

| Complex III | 1630 | 1377 | 200 |

This table summarizes key data from the spectroscopic and thermal analysis of the synthesized Ruthenium(II) complexes containing the 5-chlorothiophene-2-carboxylic acid ligand. researchgate.net

Other Emerging Material Applications

The versatility of 5-chlorothiophene-2-carboxylic acid as a functionalized building block suggests its potential in other emerging areas of materials science. Its ability to facilitate complex reactions while maintaining stability under various conditions makes it an ideal candidate for researchers aiming to create novel materials. researchgate.net This includes the development of new functional polymers with tailored properties for applications that are yet to be fully explored, positioning it as a valuable compound for future innovations in sustainable and high-performance materials. researchgate.net

Vii. Environmental and Sustainability Aspects in Research and Production

Methodologies for Minimizing Waste and Environmental Impact in Synthesis

Traditional synthesis methods for 5-Chlorothiophene-2-carboxylic acid and other thiophene (B33073) derivatives have often been associated with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. janusinfo.seresearchgate.net In response, a number of alternative, more environmentally benign methodologies have been developed, focusing on reducing waste, improving atom economy, and avoiding toxic substances.

One notable improved method involves the direct carboxylation of 2-chlorothiophene (B1346680) using n-butyllithium followed by the introduction of carbon dioxide. nih.gov This approach is highlighted for its high selectivity, which prevents the formation of polychlorinated byproducts that are difficult to separate and contribute to waste. nih.gov The result is a higher yield of the desired product and a reduction in the "three wastes" (waste gas, waste water, and industrial residue). nih.gov

Another strategy to minimize environmental impact is the adoption of "one-pot" synthesis procedures. A method starting from 2-thiophenecarboxaldehyde involves chlorination followed by oxidation in the same reaction vessel, which circumvents the need for isolating intermediates, thereby reducing solvent usage and operational complexity. researchgate.net

Furthermore, the oxidation of 5-chloro-2-acetylthiophene using sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer represents a method with mild operating conditions and high yield, which is described as non-polluting and suitable for industrial-scale production. doaj.org

The principles of green chemistry are also being applied more broadly to the synthesis of thiophene derivatives, which can be adapted for 5-Chlorothiophene-2-carboxylic acid production. These include:

Use of Greener Solvents: Research has explored the use of water or deep eutectic solvents as alternatives to traditional volatile organic solvents. janusinfo.senih.gov

Metal-Free Catalysis: To avoid the toxicity associated with metal catalysts, metal-free synthesis routes are being developed. janusinfo.se

Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, significantly reducing waste. janusinfo.senih.gov

These innovative approaches are driven by both regulatory pressures and a growing industry commitment to sustainable manufacturing. iaea.org

Table 1: Comparison of Synthesis Methods for 5-Chlorothiophene-2-carboxylic Acid from an Environmental Perspective

| Starting Material | Key Reagents/Method | Reported Environmental Advantages/Disadvantages |

| 2-Chlorothiophene | n-Butyllithium, Carbon Dioxide | Prevents over-chlorination, reduces difficult-to-separate waste, and minimizes the "three wastes". nih.gov |

| 2-Chlorothiophene | Trichloroacetyl chloride, Aluminum trichloride (B1173362), Hydrolysis | Generates a significant amount of waste ("three wastes"). researchgate.netnih.govresearchgate.net |

| 2-Thiophenecarboxaldehyde | Chlorinating agent, Oxidation in one pot | Reduces operational complexity and waste by avoiding intermediate isolation. researchgate.net |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Mild conditions, high yield, and described as non-polluting. researchgate.netdoaj.org |

| 5-Chloro-2-bromothiophene | Magnesium (Grignard reaction), Carbon dioxide | A known synthesis route, environmental impact details not extensively reported. nih.govresearchgate.net |

Lifecycle Assessment of 5-Chlorothiophene-2-carboxylic Acid Production

A formal, comprehensive lifecycle assessment (LCA) for the production of 5-Chlorothiophene-2-carboxylic acid is not publicly available in the reviewed literature. LCAs are complex studies that evaluate the environmental impact of a product across its entire life, from raw material extraction through manufacturing, use, and final disposal.

The push towards "green chemistry" in the pharmaceutical industry is a strong indicator of a move towards more sustainable production processes for intermediates like 5-Chlorothiophene-2-carboxylic acid. iaea.org This includes optimizing reaction efficiency, reducing energy consumption, and minimizing the use of hazardous materials, all of which are key components of a favorable lifecycle assessment. iaea.org

Degradation Pathways and Environmental Fate Studies

The environmental fate of 5-Chlorothiophene-2-carboxylic acid is determined by its susceptibility to various degradation processes, including biodegradation and abiotic degradation.

Studies on the biodegradation of closely related thiophene compounds provide valuable insights. Research has shown that bacteria isolated from activated sludge, such as those from the genus Rhodococcus, are capable of degrading thiophene-2-carboxylic acid (the non-chlorinated analogue) and using it as a sole source of carbon and energy. nih.gov In this process, the compound is broken down, and the sulfur atom is released as sulfate. nih.gov Similarly, bacteria of the genus Vibrio isolated from estuarine mud have also been shown to degrade thiophene-2-carboxylate. nih.gov

The presence of the chlorine atom on the thiophene ring in 5-Chlorothiophene-2-carboxylic acid is likely to increase its persistence in the environment compared to its non-chlorinated counterpart. Chlorinated organic compounds are often more resistant to microbial degradation. researchgate.net However, microorganisms are known to be capable of degrading a wide range of chlorinated compounds through various enzymatic processes. researchgate.net The degradation of chlorinated thiophenes in the environment would likely proceed via microbial pathways, although potentially at a slower rate.

Abiotic degradation mechanisms could also play a role. For instance, studies on the radiolytic degradation of thiophene have shown that it can be broken down by ionizing radiation, forming intermediates such as thiophene 1-oxide and thiophen-2-ol. iaea.orgresearchgate.net While the direct relevance of this to typical environmental conditions is limited, it demonstrates that the thiophene ring is susceptible to cleavage under certain oxidative conditions. The main abiotic degradation pathways for chlorinated compounds in water include hydrolysis and dehydrochlorination, although these processes can be very slow under natural environmental conditions. nih.gov

Viii. Future Research Directions and Opportunities for 5 Chlorothiophene 2 Carboxylic Acid

Computational Drug Discovery and Rational Design based on 5-Chlorothiophene-2-carboxylic Acid Scaffolds

The foundation of modern drug development lies in the ability to predict and understand molecular interactions. Computational tools are becoming indispensable in this process, and the 5-Chlorothiophene-2-carboxylic acid scaffold is a prime candidate for such in-silico studies.

Future research will heavily rely on computational drug discovery and rational design to explore the vast chemical space surrounding the 5-Chlorothiophene-2-carboxylic acid core. By employing molecular docking simulations, researchers can predict the binding affinities and modes of interaction of novel derivatives with various biological targets. researchgate.net This approach allows for the high-throughput screening of virtual libraries of compounds, identifying promising candidates for synthesis and further testing. techscience.com For instance, in-silico studies on thiophene (B33073) derivatives have already demonstrated their potential as inhibitors of enzymes like phosphodiesterase 4D (PDE4D), which is implicated in chronic obstructive pulmonary disease (COPD). researchgate.netzenodo.org

The structure-activity relationship (SAR) of these compounds can be elucidated through these computational methods, providing insights into how modifications to the thiophene ring affect biological activity. researchgate.net This knowledge is crucial for the rational design of more potent and selective drug candidates. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed computationally to assess the drug-likeness of designed molecules at an early stage, reducing the likelihood of late-stage failures in drug development. zenodo.org

| Computational Technique | Application in 5-Chlorothiophene-2-carboxylic Acid Research | Potential Outcome |

| Molecular Docking | Predicting binding of derivatives to therapeutic targets (e.g., kinases, proteases). researchgate.net | Identification of potent and selective inhibitors. researchgate.net |

| Virtual Screening | High-throughput in-silico screening of large compound libraries. techscience.com | Rapid discovery of novel hit compounds. |

| SAR Analysis | Understanding the relationship between chemical structure and biological activity. researchgate.net | Guiding the rational design of optimized drug candidates. |

| ADMET Prediction | In-silico evaluation of pharmacokinetic and toxicity properties. zenodo.org | Early identification of compounds with favorable drug-like properties. |

Advanced Catalytic Systems for Efficient Derivatization

The synthesis of diverse libraries of 5-Chlorothiophene-2-carboxylic acid derivatives hinges on the development of efficient and selective chemical reactions. Advanced catalytic systems are at the heart of this endeavor.

Future research will focus on the development of novel catalytic methods for the derivatization of the 5-Chlorothiophene-2-carboxylic acid core. A key area of interest is the C-H activation of the thiophene ring. qau.edu.pkmdpi.com This strategy allows for the direct introduction of functional groups onto the thiophene backbone, avoiding the need for pre-functionalized starting materials and thus streamlining the synthetic process. Palladium-catalyzed direct arylation is a promising technique that has been successfully applied to other thiophene systems and could be adapted for 5-Chlorothiophene-2-carboxylic acid. mdpi.com

Furthermore, the development of one-pot synthesis methods will be crucial for improving the efficiency and sustainability of derivatization processes. google.com These methods, which involve multiple reaction steps in a single reaction vessel, reduce waste and simplify purification procedures. Innovations in cross-coupling reactions will also play a vital role in expanding the range of accessible derivatives.

Nanomaterials Integration and Hybrid Systems Research

The convergence of materials science and nanotechnology opens up exciting new possibilities for the application of 5-Chlorothiophene-2-carboxylic acid and its derivatives.

The integration of 5-Chlorothiophene-2-carboxylic acid-based molecules with nanomaterials is a burgeoning area of research. Thiophene-based polymers, for example, possess unique electronic and optical properties that make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The functionalization of these polymers with 5-Chlorothiophene-2-carboxylic acid could lead to materials with tailored properties for specific applications.

Furthermore, the development of thiophene-based nanoparticles is gaining traction. dergipark.org.trresearchgate.net These nanoparticles can be used for drug delivery, enhancing the therapeutic efficacy of anticancer agents by improving their solubility and enabling targeted delivery to tumor cells. nih.gov Research into hybrid systems, where 5-Chlorothiophene-2-carboxylic acid derivatives are incorporated into larger molecular architectures or conjugated with other functional molecules, could lead to the development of novel biosensors and electronic scaffolds for tissue engineering. acs.org

Expanding Biological Activity Profiling and Mechanism of Action Studies

While the potential of 5-Chlorothiophene-2-carboxylic acid derivatives in various therapeutic areas is becoming apparent, a deeper understanding of their biological effects is necessary.

Future research must focus on expanding the biological activity profiling of compounds derived from 5-Chlorothiophene-2-carboxylic acid. This includes screening against a wider range of cancer cell lines and other disease models to identify new therapeutic opportunities. techscience.comresearchgate.net For example, derivatives have already shown promise as anticancer and antioxidant agents. techscience.comresearchgate.net

Crucially, detailed mechanism of action studies are needed to understand how these compounds exert their biological effects. nih.gov This involves identifying the specific cellular targets and pathways that are modulated by the compounds. Techniques such as cell cycle analysis and apoptosis assays can provide valuable insights into the anticancer mechanisms of these derivatives. nih.govnih.gov For instance, some thiophene derivatives have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. nih.govnih.gov Unraveling these mechanisms is essential for the development of targeted therapies with improved efficacy and reduced side effects.

Scale-Up and Industrial Production Research for Pharmaceutical and Material Applications

For any promising compound to make a real-world impact, its synthesis must be scalable and economically viable. This is a critical area of future research for 5-Chlorothiophene-2-carboxylic acid.

The development of robust and efficient processes for the large-scale production of 5-Chlorothiophene-2-carboxylic acid and its key intermediates is paramount. prasannabiomolecules.in This compound is a crucial intermediate in the synthesis of the anticoagulant drug rivaroxaban. google.comchemicalbook.comchemicalbook.com Current synthetic routes often involve multiple steps and the use of hazardous reagents. google.comgoogle.com

Q & A

Q. What are the standard synthetic routes for preparing 5-chlorothiophene-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis of 5-chlorothiophene-2-carboxylic acid typically involves acid-amine coupling reactions or halogenation of thiophene derivatives. For example, it can be synthesized via coupling with 1-(4-aminophenyl)ethanone under reflux with a base (e.g., NaOH) to form intermediates like N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide . Optimization includes controlling temperature, solvent polarity (e.g., anhydrous THF), and catalyst selection to enhance yield and purity. Stability under normal conditions and incompatibility with strong acids/bases must also be considered during synthesis .

Q. What safety protocols are critical when handling 5-chlorothiophene-2-carboxylic acid in the laboratory?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact, which can cause irritation or sensitization .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .